12-Oxo-phytodienoic acid

Catalog No.
S515687
CAS No.
85551-10-6
M.F
C18H28O3
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Oxo-phytodienoic acid

CAS Number

85551-10-6

Product Name

12-Oxo-phytodienoic acid

IUPAC Name

8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1

InChI Key

PMTMAFAPLCGXGK-JMTMCXQRSA-N

SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Solubility

Soluble in DMSO, ethanol.

Synonyms

12-oxo-cis-10, cis-15-phytodienoic acid, 12-oxo-PDA, 12-oxo-phytodienoic acid, 12-oxophytodienoate, 12-oxophytodienoic acid, 8-(2-(cis-2'-pentenyl)-3-oxo-cis-4-cyclopentenyl)octanoic acid, OPDA acid

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O

Description

The exact mass of the compound 12-Oxo-phytodienoic acid is 292.2038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Growth Substances - Plant Growth Regulators - Supplementary Records. It belongs to the ontological category of carbocyclic fatty acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> 12-oxophytodienoic acid metabolites [FA0201]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties

12-OPDA exhibits anti-inflammatory properties. Studies have shown it can suppress inflammation in cells by inhibiting specific signaling pathways, such as NF-κB and p38 MAPK, which are activated during inflammatory responses []. This suggests 12-OPDA might be beneficial for research on neurodegenerative diseases where inflammation plays a role [].

12-Oxo-phytodienoic acid, commonly referred to as OPDA, is a significant plant metabolite and a precursor in the biosynthesis of jasmonic acid, a crucial signaling molecule involved in plant defense and growth regulation. It is characterized by its structure as a carbocyclic fatty acid with the molecular formula C18H28O3. OPDA is formed through the oxidation of linolenic acid and hexadecatrienoic acid via the octadecanoid pathway, primarily in chloroplasts. This compound features an electrophilic α,β-unsaturated carbonyl group, which plays a vital role in its biological activity .

OPDA plays a multifaceted role in plant biology:

  • Defense Response: OPDA acts as a signaling molecule in plant defense against herbivores and pathogens. It triggers the production of various defense compounds, including callose (a carbohydrate polymer that strengthens cell walls) and pathogenesis-related (PR) proteins [, ].
  • Gene Regulation: OPDA can activate specific genes involved in defense responses and growth regulation. Studies suggest OPDA and JA might have overlapping yet distinct gene targets, allowing for a more nuanced plant response depending on the stress encountered [].

The biosynthesis of 12-oxo-phytodienoic acid involves several enzymatic reactions:

  • Hydroperoxidation: The initial step involves the action of lipoxygenases on linolenic acid, producing hydroperoxy fatty acids.
  • Allene Oxide Synthase Reaction: These hydroperoxy fatty acids are converted into epoxy fatty acids.
  • Cyclization: The epoxy compounds undergo cyclization via allene oxide cyclase to yield cis-12-oxo-phytodienoic acid .

These reactions highlight the complexity of OPDA synthesis and its dependence on specific enzymatic pathways.

12-Oxo-phytodienoic acid plays a crucial role in plant signaling and defense mechanisms. It acts as a signaling molecule that triggers various physiological responses, including:

  • Activation of jasmonate-responsive genes.
  • Regulation of defense responses against herbivores and pathogens.
  • Modulation of growth processes under stress conditions .

Studies have shown that OPDA can influence cellular redox homeostasis and photosynthesis regulation, linking it to broader metabolic networks within plants .

The synthesis of 12-oxo-phytodienoic acid can be achieved through various methods:

  • In Vivo Enzymatic Synthesis: Utilizing plant tissues or cell cultures to produce OPDA naturally through the octadecanoid pathway.
  • In Vitro Enzymatic Reactions: Employing specific enzymes like lipoxygenases and allene oxide synthases to synthesize OPDA from fatty acids .
  • Total Synthesis: Chemical synthesis methods have been developed to create OPDA from simpler organic compounds, often involving multiple steps such as allylation, oxidation, and cyclization .

12-Oxo-phytodienoic acid has several applications in research and agriculture:

  • Plant Physiology: Used as a tool to study plant stress responses and signaling pathways.
  • Agricultural Biotechnology: Potential applications in developing stress-resistant crops by manipulating jasmonate signaling pathways.
  • Pharmaceutical Research: Investigated for its potential roles in plant-derived medicines due to its biological activity .

Research has focused on the interactions of 12-oxo-phytodienoic acid with various biological systems:

  • Receptor Interactions: OPDA interacts with specific receptors involved in jasmonate signaling pathways, influencing gene expression related to defense mechanisms.
  • Cross-talk with Other Hormones: Studies indicate that OPDA may interact with other plant hormones such as ethylene and salicylic acid, creating complex regulatory networks for stress responses .

Several compounds share structural or functional similarities with 12-oxo-phytodienoic acid. Here is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological RoleUnique Features
Jasmonic AcidYesPlant defense and growth regulationDerived directly from OPDA; more active form
Dinor-12-Oxo-phytodienoic AcidYesSimilar signaling roleHas different stereochemistry affecting activity
12-Hydroxyjasmonic AcidYesInvolved in plant stress responseHydroxylated form of jasmonic acid
13-Hydroperoxy-octadecatrienoic AcidYesPrecursor in jasmonate biosynthesisPrecedes OPDA in the biosynthetic pathway

This comparison illustrates that while these compounds share similarities in structure and function, 12-oxo-phytodienoic acid is unique due to its specific role as a precursor in the jasmonate biosynthetic pathway and its distinct electrophilic properties.

Purity

chemical purity > 90%, optical pure>70%. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

292.2038

Appearance

Oily liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Plant Growth Regulators

Wikipedia

(15Z)-12-oxophyto-10,15-dienoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> 12-oxophytodienoic acid metabolites [FA0201]

Dates

Modify: 2024-04-14
1: Barros-Galvão T, Dave A, Cole A, Harvey D, Langer S, Larson TR, Vaistij FE, Graham IA. cis-12-Oxo-phytodienoic acid represses Arabidopsis seed germination in shade conditions. J Exp Bot. 2019 Oct 24;70(20):5919-5927. doi: 10.1093/jxb/erz337. PubMed PMID: 31326997; PubMed Central PMCID: PMC6812700.
2: Varsani S, Grover S, Zhou S, Koch KG, Huang PC, Kolomiets MV, Williams WP, Heng-Moss T, Sarath G, Luthe DS, Jander G, Louis J. 12-Oxo-Phytodienoic Acid Acts as a Regulator of Maize Defense against Corn Leaf Aphid. Plant Physiol. 2019 Apr;179(4):1402-1415. doi: 10.1104/pp.18.01472. Epub 2019 Jan 14. PubMed PMID: 30643012; PubMed Central PMCID: PMC6446797.
3: Enomoto H, Sensu T, Yumoto E, Yokota T, Yamane H. Derivatization for detection of abscisic acid and 12-oxo-phytodienoic acid using matrix-assisted laser desorption/ionization imaging mass spectrometry. Rapid Commun Mass Spectrom. 2018 Sep 15;32(17):1565-1572. doi: 10.1002/rcm.8200. PubMed PMID: 29888502.
4: Uchiyama A, Yaguchi T, Nakagawa H, Sasaki K, Kuwata N, Matsuura H, Takahashi K. Biosynthesis and in vitro enzymatic synthesis of the isoleucine conjugate of 12-oxo-phytodienoic acid from the isoleucine conjugate of α-linolenic acid. Bioorg Med Chem Lett. 2018 Apr 1;28(6):1020-1023. doi: 10.1016/j.bmcl.2018.02.030. Epub 2018 Feb 15. PubMed PMID: 29486965.
5: Cheng G, Chen MS, Zhu L. 12-Oxo-Phytodienoic Acid Enhances Wheat Resistance to Hessian Fly (Diptera: Cecidomyiidae) Under Heat Stress. J Econ Entomol. 2018 Apr 2;111(2):917-922. doi: 10.1093/jee/tox374. PubMed PMID: 29420735.
6: Cheong H, Barbosa Dos Santos I, Liu W, Gosse HN, Park SW. Cyclophilin 20-3 is positioned as a regulatory hub between light-dependent redox and 12-oxo-phytodienoic acid signaling. Plant Signal Behav. 2017 Sep 2;12(9):e1362520. doi: 10.1080/15592324.2017.1362520. Epub 2017 Aug 14. PubMed PMID: 28805482; PubMed Central PMCID: PMC5640192.
7: Enomoto H, Sensu T, Sato K, Sato F, Paxton T, Yumoto E, Miyamoto K, Asahina M, Yokota T, Yamane H. Visualisation of abscisic acid and 12-oxo-phytodienoic acid in immature Phaseolus vulgaris L. seeds using desorption electrospray ionisation-imaging mass spectrometry. Sci Rep. 2017 Feb 17;7:42977. doi: 10.1038/srep42977. PubMed PMID: 28211480; PubMed Central PMCID: PMC5314351.
8: Meza-Canales ID, Meldau S, Zavala JA, Baldwin IT. Herbivore perception decreases photosynthetic carbon assimilation and reduces stomatal conductance by engaging 12-oxo-phytodienoic acid, mitogen-activated protein kinase 4 and cytokinin perception. Plant Cell Environ. 2017 Jul;40(7):1039-1056. doi: 10.1111/pce.12874. Epub 2017 Mar 27. PubMed PMID: 27925291.
9: Arnold MD, Gruber C, Floková K, Miersch O, Strnad M, Novák O, Wasternack C, Hause B. The Recently Identified Isoleucine Conjugate of cis-12-Oxo-Phytodienoic Acid Is Partially Active in cis-12-Oxo-Phytodienoic Acid-Specific Gene Expression of Arabidopsis thaliana. PLoS One. 2016 Sep 9;11(9):e0162829. doi: 10.1371/journal.pone.0162829. eCollection 2016. PubMed PMID: 27611078; PubMed Central PMCID: PMC5017875.
10: Luo W, Nanjo Y, Komatsu S, Matsuura H, Takahashi K. Proteomics of Physcomitrella patens protonemata subjected to treatment with 12-oxo-phytodienoic acid. Biosci Biotechnol Biochem. 2016 Dec;80(12):2357-2364. Epub 2016 Aug 25. PubMed PMID: 27558085.
11: Nilsson AK, Fahlberg P, Johansson ON, Hamberg M, Andersson MX, Ellerström M. The activity of HYDROPEROXIDE LYASE 1 regulates accumulation of galactolipids containing 12-oxo-phytodienoic acid in Arabidopsis. J Exp Bot. 2016 Sep;67(17):5133-44. doi: 10.1093/jxb/erw278. Epub 2016 Jul 15. PubMed PMID: 27422994; PubMed Central PMCID: PMC5014160.
12: Taki-Nakano N, Kotera J, Ohta H. 12-oxo-phytodienoic acid, a plant-derived oxylipin, attenuates lipopolysaccharide-induced inflammation in microglia. Biochem Biophys Res Commun. 2016 May 13;473(4):1288-1294. doi: 10.1016/j.bbrc.2016.04.060. Epub 2016 Apr 14. PubMed PMID: 27086850.
13: Dave A, Vaistij FE, Gilday AD, Penfield SD, Graham IA. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid. J Exp Bot. 2016 Apr;67(8):2277-84. doi: 10.1093/jxb/erw028. Epub 2016 Feb 11. PubMed PMID: 26873978; PubMed Central PMCID: PMC4809285.
14: Wang Y, Yuan G, Yuan S, Duan W, Wang P, Bai J, Zhang F, Gao S, Zhang L, Zhao C. TaOPR2 encodes a 12-oxo-phytodienoic acid reductase involved in the biosynthesis of jasmonic acid in wheat (Triticum aestivum L.). Biochem Biophys Res Commun. 2016 Jan 29;470(1):233-238. doi: 10.1016/j.bbrc.2016.01.043. Epub 2016 Jan 9. PubMed PMID: 26778003.
15: Król P, Igielski R, Pollmann S, Kępczyńska E. Priming of seeds with methyl jasmonate induced resistance to hemi-biotroph Fusarium oxysporum f.sp. lycopersici in tomato via 12-oxo-phytodienoic acid, salicylic acid, and flavonol accumulation. J Plant Physiol. 2015 May 1;179:122-32. doi: 10.1016/j.jplph.2015.01.018. Epub 2015 Mar 14. PubMed PMID: 25867625.
16: Cassin-Ross G, Hu J. A simple assay to identify peroxisomal proteins involved in 12-oxo-phytodienoic acid metabolism. Plant Signal Behav. 2014;9(8):e29464. doi: 10.4161/psb.29464. PubMed PMID: 25763626; PubMed Central PMCID: PMC4203641.
17: Guo HM, Li HC, Zhou SR, Xue HW, Miao XX. Cis-12-oxo-phytodienoic acid stimulates rice defense response to a piercing-sucking insect. Mol Plant. 2014 Nov;7(11):1683-1692. doi: 10.1093/mp/ssu098. Epub 2014 Sep 19. PubMed PMID: 25239066.
18: Taki-Nakano N, Ohzeki H, Kotera J, Ohta H. Cytoprotective effects of 12-oxo phytodienoic acid, a plant-derived oxylipin jasmonate, on oxidative stress-induced toxicity in human neuroblastoma SH-SY5Y cells. Biochim Biophys Acta. 2014 Dec;1840(12):3413-22. doi: 10.1016/j.bbagen.2014.09.003. Epub 2014 Sep 16. PubMed PMID: 25219458.
19: Masuda S, Tokaji Y, Kobayashi Y, Ohta H. Mechanisms of induction of the stress-responsive transcription factors HsfA2 and DREB2A by 12-oxo-phytodienoic acid in Arabidopsis thaliana. Biosci Biotechnol Biochem. 2014;78(4):647-50. doi: 10.1080/09168451.2014.891929. Epub 2014 Apr 29. PubMed PMID: 25036962.
20: Toshima E, Nanjo Y, Komatsu S, Abe T, Matsuura H, Takahashi K. Proteomic analysis of Physcomitrella patens treated with 12-oxo-phytodienoic acid, an important oxylipin in plants. Biosci Biotechnol Biochem. 2014;78(6):946-53. doi: 10.1080/09168451.2014.912112. Epub 2014 May 28. PubMed PMID: 25036118.

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